1-(4-piperidin-4-ylpiperidin-1-yl)ethanone;hydrochloride

Description

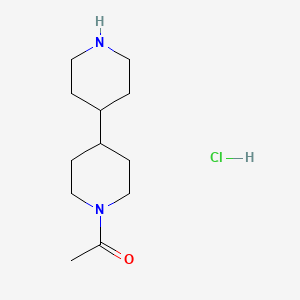

1-(4-Piperidin-4-ylpiperidin-1-yl)ethanone hydrochloride (CAS 10315-03-4) is a bicyclic piperidine derivative featuring an acetyl group at the 4-position of the piperidine ring and a hydrochloride salt. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol and a monoisotopic mass of 239.107692 Da . This compound is structurally characterized by two fused piperidine rings, one bearing a ketone group. It is widely utilized in pharmaceutical research as a precursor for drug candidates targeting neurological and metabolic disorders due to its ability to modulate receptor binding through its rigid bicyclic framework .

Properties

IUPAC Name |

1-(4-piperidin-4-ylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-4-12(5-9-14)11-2-6-13-7-3-11;/h11-13H,2-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBFVYCPIDPEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-4,4’-bipiperidine hydrochloride involves several steps. One common method includes the acetylation of 4,4’-bipiperidine. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

1-Acetyl-4,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Acetyl-4,4’-bipiperidine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-Acetyl-4,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Structural and Functional Differences

4-Acetyl-4-phenylpiperidine hydrochloride (CAS 10315-03-4) :

- The phenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the bicyclic parent compound. This makes it more suitable for central nervous system (CNS) drug candidates .

1-Acetyl-4-aminopiperidine hydrochloride (CAS 214147-48-5): The amino group increases polarity and solubility in aqueous media (e.g., ~25 mg/mL in water), facilitating its use in oral formulations.

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethanone dihydrochloride (CAS 1909319-76-1): The dihydrochloride salt improves solubility (>50 mg/mL in saline), making it advantageous for parenteral administration. The piperidin-4-ylamino group also introduces hydrogen-bonding sites for target engagement .

1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS 1158497-67-6) :

- The chlorobenzyl group confers antimicrobial properties, with MIC values <10 µg/mL against Gram-positive bacteria. This highlights the role of halogen substituents in enhancing bioactivity .

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride (CAS 63214-56-2): The methylpiperazine moiety increases basicity (pKa ~9.5), favoring interactions with acidic residues in kinase active sites. This compound is a key intermediate in oncology research .

Q & A

What analytical techniques are recommended for characterizing the crystal structure of 1-(4-piperidin-4-ylpiperidin-1-yl)ethanone hydrochloride?

Basic

Methodological Answer:

For crystallographic analysis, use X-ray diffraction (XRD) with refinement via the SHELXL program . Complement this with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm proton and carbon environments, and Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) . For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection is advised.

How can researchers optimize synthesis yield while minimizing by-products?

Advanced

Methodological Answer:

Adopt a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Use HPLC-MS to monitor reaction progress and identify by-products. For example, substituting polar aprotic solvents (e.g., DMF) with dichloromethane may reduce side reactions in piperidine alkylation steps . Optimize stoichiometry (e.g., 1.2:1 molar ratio of acetylating agent to precursor) to maximize yield.

What safety protocols are critical for handling this compound in laboratory settings?

Basic

Methodological Answer:

Follow GHS-aligned precautions :

- Use fume hoods and nitrile gloves to avoid inhalation/skin contact .

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced

Methodological Answer:

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., GPCRs or kinases). Validate predictions with Molecular Dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. For example, piperidine derivatives often exhibit affinity for serotonin receptors; compare docking scores with structurally similar compounds like 1-(4-aminopiperidin-1-yl)ethanone hydrochloride (CAS 214147-48-5, 97% similarity) .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Advanced

Methodological Answer:

Employ orthogonal validation :

- If NMR suggests conformational flexibility (e.g., broad peaks), perform variable-temperature NMR or rotational NOE spectroscopy .

- Compare XRD-derived bond lengths/angles with DFT calculations (e.g., Gaussian 16) to identify discrepancies .

- For ambiguous functional groups, use X-ray Photoelectron Spectroscopy (XPS) to confirm oxidation states .

What structural analogs of this compound have documented pharmacological activity?

Advanced

Methodological Answer:

Key analogs and their activities:

| Compound Name | CAS Number | Similarity (%) | Biological Activity |

|---|---|---|---|

| 1-(4-Aminopiperidin-1-yl)ethanone HCl | 214147-48-5 | 97 | Serotonin receptor modulation |

| 1-Acetylpiperidine | 160357-94-8 | 85 | Enzyme inhibition (e.g., PDE5) |

What methods ensure compound stability during long-term storage?

Basic

Methodological Answer:

- Store in amber glass vials under argon atmosphere to prevent oxidation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed ketones) .

How can researchers validate the compound’s purity for pharmacological assays?

Basic

Methodological Answer:

- Use HPLC-ELSD (Evaporative Light Scattering Detection) for non-UV-active impurities.

- Perform Elemental Analysis (EA) to verify C, H, N, Cl content within ±0.4% of theoretical values .

- Cross-reference with NIST Standard Reference Data for spectral validation .

What experimental strategies assess the compound’s pharmacokinetic properties?

Advanced

Methodological Answer:

- In vitro metabolic stability : Incubate with liver microsomes and quantify via LC-MS/MS.

- Plasma Protein Binding (PPB) : Use equilibrium dialysis or ultrafiltration.

- Compare with analogs like 1-(2-aminoethyl)piperidine-4-carboxylic acid dihydrochloride , which shows improved bioavailability due to zwitterionic properties .

How can researchers mitigate risks of off-target effects in biological studies?

Advanced

Methodological Answer:

- Conduct counter-screening against panels of receptors/enzymes (e.g., CEREP).

- Use CRISPR-Cas9 knockouts to confirm target specificity.

- Analyze transcriptomic profiles (RNA-seq) to identify unintended pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.